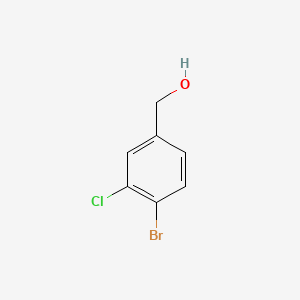

![molecular formula C18H26N2O2 B598748 Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1202179-27-8](/img/structure/B598748.png)

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

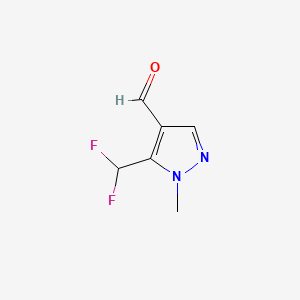

“Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

This compound can be synthesized from a readily available 2,6-diazaspiro[3.4]octane building block . It has been used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives and dihydroisoindolecarboxamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[3.4]octane core, which is a bicyclic structure consisting of a three-membered ring and a four-membered ring sharing a single atom .Chemical Reactions Analysis

This compound participates in various chemical reactions. It is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which act as melanin concentrating hormone (MCH-1R) antagonists . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives, which act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate” is 302.42 . The compound is a solid at room temperature .Mechanism of Action

The exact mechanism of action of this compound depends on the specific reactions it is involved in. For example, in the synthesis of spirodiamine-diarylketoxime derivatives, it acts as a reagent that contributes to the formation of the spirodiamine structure . In the synthesis of dihydroisoindolecarboxamide derivatives, it acts as a reagent that contributes to the formation of the dihydroisoindolecarboxamide structure .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEIPQQLKQFDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676487 |

Source

|

| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1202179-27-8 |

Source

|

| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)

![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)

![2-[5-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydroindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(4-s](/img/no-structure.png)

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)

![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)